3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one
Overview
Description
3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one is a complex organic compound that belongs to the class of imidazo[1,2-A][1,3]benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitrophenyl group and an imidazo[1,2-A][1,3]benzimidazole core makes this compound particularly interesting for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one typically involves the condensation of 4-nitrobenzaldehyde with 9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted imidazo[1,2-A][1,3]benzimidazole derivatives.
Scientific Research Applications
3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the imidazo[1,2-A][1,3]benzimidazole core can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Indole-3-acetic acid and its derivatives.
Benzimidazole Derivatives: Compounds with similar benzimidazole cores but different substituents.
Uniqueness
3-[(E)-1-(4-Nitrophenyl)methylidene]-9-propyl-3H-imidazo[1,2-A][1,3]benzimidazol-2(9H)-one is unique due to the presence of both a nitrophenyl group and an imidazo[1,2-A][1,3]benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1E)-1-[(4-nitrophenyl)methylidene]-4-propylimidazo[1,2-a]benzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-11-21-15-5-3-4-6-16(15)22-17(18(24)20-19(21)22)12-13-7-9-14(10-8-13)23(25)26/h3-10,12H,2,11H2,1H3/b17-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRAQEDBNNGECA-SFQUDFHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N3C1=NC(=O)C3=CC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N\3C1=NC(=O)/C3=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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